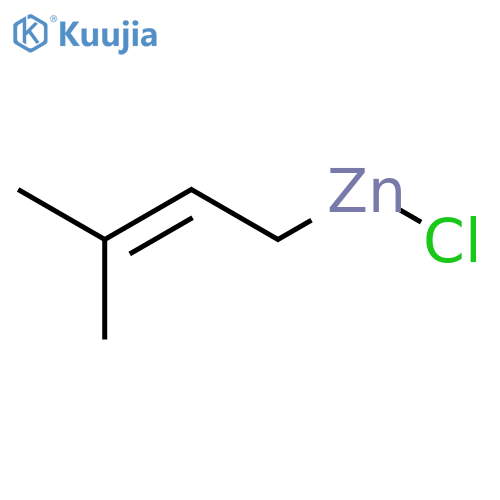

Cas no 90472-65-4 (3-Methylbut-2-enylzinc chloride, 0.50 M in THF)

90472-65-4 structure

商品名:3-Methylbut-2-enylzinc chloride, 0.50 M in THF

3-Methylbut-2-enylzinc chloride, 0.50 M in THF 化学的及び物理的性質

名前と識別子

-

- 3-Methylbut-2-enylzinc chloride, 0.50 M in THF

- chlorozinc(1+);2-methylbut-2-ene

- 90472-65-4

- MFCD22684985

- 3-Methylbut-2-enylzinc chloride, 0.5M in THF

- chloro(3-methyl-2-butenyl)zinc

- DTXCID50707214

-

- MDL: MFCD22684985

- インチ: InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

- InChIKey: QINYTUZBZWUQON-UHFFFAOYSA-M

計算された属性

- せいみつぶんしりょう: 167.968420Da

- どういたいしつりょう: 167.968420Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 46

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

3-Methylbut-2-enylzinc chloride, 0.50 M in THF 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M112160-5mL |

3-Methylbut-2-enylzinc chloride, 0.50 M in THF |

90472-65-4 | 5mL |

410.00 | 2021-08-04 | ||

| abcr | AB491542-100 ml |

3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |

90472-65-4 | 100 ml |

€1808.60 | 2024-04-16 | ||

| TRC | M112160-10mL |

3-Methylbut-2-enylzinc chloride, 0.50 M in THF |

90472-65-4 | 10mL |

680.00 | 2021-08-04 | ||

| abcr | AB491542-100ml |

3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |

90472-65-4 | 100ml |

€1808.60 | 2025-02-19 | ||

| abcr | AB491542-50ml |

3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |

90472-65-4 | 50ml |

€1155.00 | 2025-02-19 | ||

| abcr | AB491542-50 ml |

3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |

90472-65-4 | 50 ml |

€1155.00 | 2024-04-16 |

3-Methylbut-2-enylzinc chloride, 0.50 M in THF 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

90472-65-4 (3-Methylbut-2-enylzinc chloride, 0.50 M in THF) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 42464-96-0(NNMTi)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90472-65-4)3-Methylbut-2-enylzinc chloride, 0.50 M in THF

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):684.0/1072.0